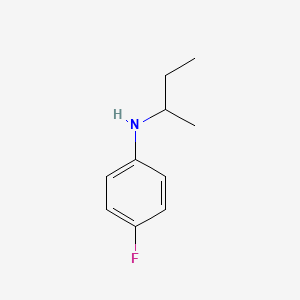
N-(butan-2-yl)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a butan-2-yl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-fluoroaniline can be achieved through several methods. One common approach involves the reaction of 4-fluoronitrobenzene with butan-2-amine under reducing conditions. The reaction typically proceeds as follows:
Nitration: 4-fluoronitrobenzene is prepared by nitration of fluorobenzene.
Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 4-fluoroaniline is then reacted with butan-2-yl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or the butan-2-yl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-(butan-2-yl)-4-fluoroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
N-(butan-2-yl)-4-fluoroaniline can be compared with other similar compounds, such as:
N-(butan-2-yl)-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
N-(butan-2-yl)-4-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
N-(butan-2-yl)-4-iodoaniline: Similar structure but with an iodine atom instead of fluorine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms attached to the benzene ring.
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
N-butan-2-yl-4-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
GRFYYFQPCIDRPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-6-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B13261348.png)

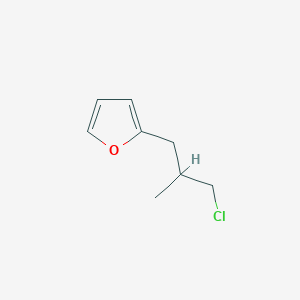
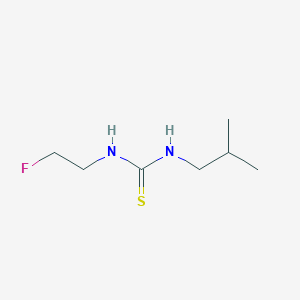
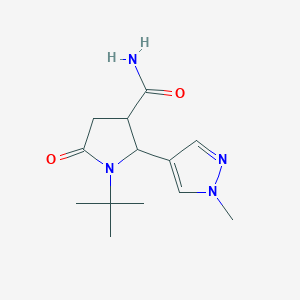

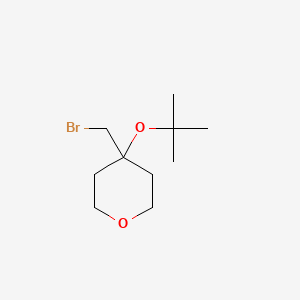

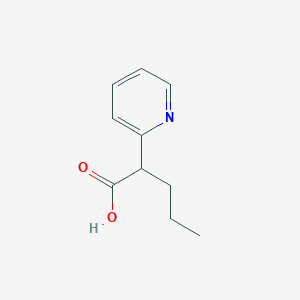
![1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine](/img/structure/B13261425.png)

![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid](/img/structure/B13261431.png)
![5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one](/img/structure/B13261433.png)
